
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C19H18ClF3N2O2 and its molecular weight is 398.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
A study by Merugu, Ramesh, and Sreenivasulu (2010) demonstrates the synthesis of compounds related to the chemical . They synthesized 1-(4-(piperidin-1-yl)phenyl)ethanone, which underwent various reactions to form new compounds with potential antibacterial activity. This research highlights the versatility of such compounds in creating new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Structural and Optical Studies
Karthik et al. (2021) conducted a study on a compound structurally similar to the chemical of interest, focusing on its thermal, optical, etching, and structural properties. This research provides insights into the potential applications of such compounds in material science, particularly in the context of their thermal stability and optical properties (Karthik et al., 2021).
Hydrogen-Bonding Patterns
Balderson et al. (2007) explored the hydrogen-bonding patterns in compounds containing elements similar to 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone. Their research sheds light on the molecular interactions and crystal structures of such compounds, which is crucial for understanding their behavior in various applications (Balderson, Fernandes, Michael, & Perry, 2007).
In Vitro Antitumor Activity
Yurttaş et al. (2014) synthesized and investigated a series of 1,2,4-triazine derivatives containing a piperazine amide moiety for their potential anticancer activities. The relevance of this study lies in the potential of similar compounds in the development of new anticancer agents (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Antimicrobial Activity
Dave et al. (2013) explored the synthesis of derivatives of a compound similar to the one and evaluated their antimicrobial activity. This research contributes to understanding the potential use of such compounds in developing new antimicrobial agents (Dave, Patel, Nimavat, Vyas, & Patel, 2013).
Mechanisms of Cycloadditions
Lopez, Munk, and Houk (2013) investigated the cycloadditions of phenyl azide to enamines derived from compounds structurally related to the chemical in focus. Understanding these mechanisms is vital for synthetic chemistry applications, particularly in designing novel organic synthesis routes (Lopez, Munk, & Houk, 2013).
Electrochemical Synthesis
Nematollahi and Amani (2011) studied the electrochemical oxidation of a compound similar to this compound. Their research highlights the potential of such compounds in electrochemical synthesis, offering insights into environmentally friendly and efficient synthesis methods (Nematollahi & Amani, 2011).
Propriétés
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N2O2/c20-16-12-24-8-5-17(16)27-15-6-9-25(10-7-15)18(26)11-13-1-3-14(4-2-13)19(21,22)23/h1-5,8,12,15H,6-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJSYQLUPKLMLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

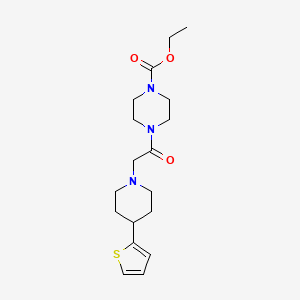

![N-(2,6-difluorobenzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2837159.png)
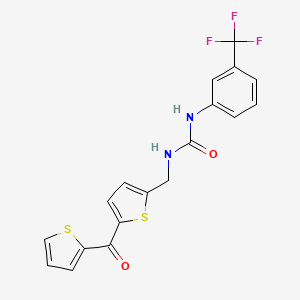
![[1-(4-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/no-structure.png)
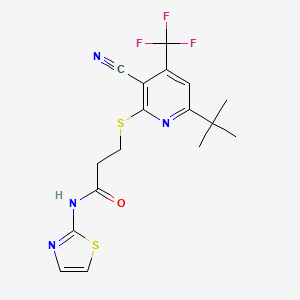
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-triethoxybenzamide](/img/structure/B2837165.png)
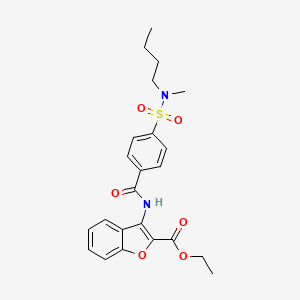
![6-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2837167.png)

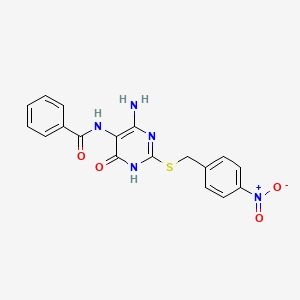
![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-[(2-oxo-2-piperidin-1-ylethyl)thio]pyrazine](/img/structure/B2837175.png)
![N-(4-chlorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2837176.png)
![N-(2-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2837179.png)